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Compound of Interest

Compound Name: 2,3-Dimethyl-5-nitro-2H-indazole

Cat. No.: B1490709

This technical guide provides an in-depth analysis of the spectroscopic data for 2,3-Dimethyl-
5-nitro-2H-indazole, a heterocyclic compound of interest in medicinal chemistry and drug
development. Recognizing the limited availability of public domain spectroscopic data for this
specific isomer, this document will leverage comprehensive data from its closely related
constitutional isomer, 2,3-Dimethyl-6-nitro-2H-indazole, to provide a thorough interpretation and
predictive analysis. This approach allows for a robust exploration of the spectroscopic
principles and techniques applicable to this class of compounds.

Molecular Structure and Isomeric Considerations

2,3-Dimethyl-5-nitro-2H-indazole and its 6-nitro isomer share the same molecular formula,
CoH9oN30O2, and molecular weight of 191.19 g/mol .[1] The key distinction lies in the position of
the nitro (-NOz2) group on the benzene ring of the indazole core. This seemingly minor structural
change has a significant impact on the electronic environment of the molecule, leading to
distinct and predictable differences in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. By analyzing the chemical shifts, coupling constants, and integration of proton (*H)
and carbon-13 (13C) nuclei, a detailed molecular map can be constructed.

'H NMR Spectroscopy: A Comparative Analysis
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While experimental *H NMR data for 2,3-Dimethyl-5-nitro-2H-indazole is not readily available
in the public domain, a detailed spectrum for the 6-nitro isomer provides a solid foundation for
interpretation and prediction.

Table 1: *H NMR Data of 2,3-Dimethyl-6-nitro-2H-indazole

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
8.51 S 1H H-7
7.93 d 1H H-5
7.73 d 1H H-4
4.14 S 3H N-CHs
2.67 S 3H C-CHs

Solvent: DMSO-ds,
Frequency: 400
MHZz[2][3]

Interpretation of the 6-nitro Isomer Spectrum:

e The downfield singlet at 8.51 ppm is assigned to H-7, significantly deshielded by the
anisotropic effect of the adjacent nitro group.

e The two doublets at 7.93 ppm and 7.73 ppm correspond to the ortho-coupled H-5 and H-4
protons on the benzene ring.

e The singlets at 4.14 ppm and 2.67 ppm are readily assigned to the N-methyl and C-methyl
protons, respectively. The N-methyl protons are typically more deshielded due to the direct
attachment to the electronegative nitrogen atom.

Predicted *H NMR Spectrum for 2,3-Dimethyl-5-nitro-2H-indazole:

The shift in the nitro group's position from C-6 to C-5 would induce predictable changes in the
aromatic region of the *H NMR spectrum.
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e H-4: This proton would experience the most significant deshielding due to its ortho position
relative to the electron-withdrawing nitro group, likely appearing as a doublet at a very
downfield chemical shift.

e H-6: This proton, also ortho to the nitro group, would be similarly deshielded and appear as a
doublet.

e H-7: This proton, now meta to the nitro group, would be less deshielded compared to H-4
and H-6 and would appear as a doublet.

The methyl signals are expected to remain as singlets with similar chemical shifts to the 6-nitro

isomer.

3C NMR Spectroscopy

While experimental 13C NMR data is not available, the predicted chemical shifts provide insight
into the carbon environment.

Table 2: Predicted 3C NMR Chemical Shifts

Carbon Atom P_redifted 3 (ppm) for 5- P.redif:ted 3 (ppm) for 6-
nitro isomer nitro isomer

c3 ~140 ~139

C3a ~122 121

c ~118 ~115

C5 ~142 (C-NO2) ~119

c6 ~116 ~145 (C-NO)

c ~120 ~110

C7a ~148 ~147

N-CHs 35 a5

C-CHs 12 1o
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The most notable difference would be the chemical shift of the carbon atom directly attached to
the nitro group (ipso-carbon), which is significantly deshielded.

Experimental Protocol for NMR Data Acquisition

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a 5 mm NMR tube.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a standard one-pulse H spectrum.

o Optimize the spectral width to cover the expected chemical shift range (typically 0-12
ppm).

o Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.

o Use a wider spectral width (e.g., 0-200 ppm).

o Alarger number of scans will be necessary due to the lower natural abundance of 13C.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing to the residual solvent peak.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule.

Table 3: Key IR Absorptions for Nitro-Indazole Derivatives
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Wavenumber (cm~?) Intensity Assignment

~3100-3000 Medium-Weak Aromatic C-H stretch
~2950-2850 Weak Aliphatic C-H stretch (CHs)
~1600-1450 Medium-Strong Aromatic C=C stretch
~1550-1500 Strong Asymmetric NOz2 stretch
~1350-1300 Strong Symmetric NO:2 stretch
~1200-1000 Medium C-N stretch

The most characteristic peaks for 2,3-Dimethyl-5-nitro-2H-indazole in an IR spectrum would
be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations
of the nitro group. The exact positions of these bands can be influenced by the electronic
environment of the aromatic ring.

Experimental Protocol for IR Data Acquisition (ATR)

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of the Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:
o Record a background spectrum of the clean ATR crystal.
o Apply pressure to ensure good contact between the sample and the crystal.

o Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-
400 cm™1.

o Data Processing: The software automatically performs a background subtraction to generate
the final absorbance or transmittance spectrum.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can aid in its identification and structural confirmation.

Expected Mass Spectrum for 2,3-Dimethyl-5-nitro-2H-indazole:

e Molecular lon (M*): A prominent peak at m/z = 191, corresponding to the molecular weight of
the compound.

o Key Fragmentation Pathways:

o Loss of NOz: A significant fragment at m/z = 145, resulting from the loss of the nitro group
(46 Da).

o Loss of a methyl radical: A fragment at m/z = 176 from the loss of a CHs group (15 Da).
o Loss of HCN: Fragmentation of the indazole ring can lead to the loss of HCN (27 Da).

The fragmentation pattern can be complex, but these primary losses are expected to be
prominent features in the electron ionization (EI) mass spectrum.

Experimental Protocol for MS Data Acquisition (El)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

¢ lonization: Use electron ionization (El) at a standard energy of 70 eV.

o Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole, time-of-
flight (TOF), or magnetic sector mass analyzer.

o Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to
propose a fragmentation pathway consistent with the expected structure.

Visualization of Molecular Structure and
Spectroscopic Workflow
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Spectroscopic Techniques Data Interpretation
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1

Molecular Structure
1

2,3-Dimethyl-5-nitro-2H-indazole ~f--f------ Functional Group ID Verified Structure
1
_________________________ NMR Structural Elucidation

(IH, 13C)

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 2,3-Dimethyl-5-nitro-2H-indazole.

Conclusion

The comprehensive spectroscopic analysis of 2,3-Dimethyl-5-nitro-2H-indazole, while
challenged by the limited public availability of its data, can be effectively approached through a
comparative study with its 6-nitro isomer. The principles of NMR, IR, and MS, coupled with a
predictive understanding of substituent effects, provide a powerful toolkit for researchers in
drug development and chemical sciences to elucidate and confirm the structure of such novel
compounds. The methodologies and interpretations presented in this guide offer a robust
framework for the characterization of nitro-indazole derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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